Serine Hydrolase Inhibitor-7
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Overview
Description
Serine Hydrolase Inhibitor-7 is a compound designed to inhibit the activity of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various biological processes. These enzymes are involved in the hydrolysis of ester, amide, and thioester bonds in substrates, and are found in both prokaryotic and eukaryotic organisms
Preparation Methods
The synthesis of Serine Hydrolase Inhibitor-7 typically involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions to form the desired product. Common synthetic routes include:
Mining natural products: Extracting and isolating compounds from natural sources such as plants and microorganisms.
Converting endogenous substrates into inhibitors: Modifying naturally occurring substrates to create inhibitory compounds.
Screening large compound libraries: Identifying potential inhibitors from extensive libraries of chemical compounds.
Tailoring compounds with mechanism-based electrophiles: Designing compounds that covalently react with the serine nucleophile in the active site of the enzyme.
Chemical Reactions Analysis
Serine Hydrolase Inhibitor-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the inhibitor into reduced forms with different chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Serine Hydrolase Inhibitor-7 has a wide range of scientific research applications, including:
Mechanism of Action
Serine Hydrolase Inhibitor-7 exerts its effects by covalently binding to the active site of serine hydrolases, specifically targeting the serine residue involved in the enzyme’s catalytic activity. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity . The molecular targets of this compound include various serine hydrolases involved in critical biological pathways, such as blood clotting and inflammation .
Comparison with Similar Compounds
Serine Hydrolase Inhibitor-7 can be compared with other similar compounds, such as:
Activated ketones: These compounds react with the serine nucleophile in the enzyme’s active site, similar to this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which may offer advantages in terms of selectivity and efficacy compared to other inhibitors.
Properties
Molecular Formula |
C16H22FN3O3 |
---|---|
Molecular Weight |
323.36 g/mol |
IUPAC Name |
tert-butyl 4-[(2-fluorophenyl)carbamoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22FN3O3/c1-16(2,3)23-15(22)20-10-8-19(9-11-20)14(21)18-13-7-5-4-6-12(13)17/h4-7H,8-11H2,1-3H3,(H,18,21) |
InChI Key |
RFQKWAKIXLZEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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